6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779981
InChI: InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h2-3,8H,1H3
SMILES:
Molecular Formula: C5H6N4S
Molecular Weight: 154.20 g/mol

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

CAS No.:

Cat. No.: VC15779981

Molecular Formula: C5H6N4S

Molecular Weight: 154.20 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine -

Specification

Molecular Formula C5H6N4S
Molecular Weight 154.20 g/mol
IUPAC Name 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Standard InChI InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h2-3,8H,1H3
Standard InChI Key LDZMLHALXRDROF-UHFFFAOYSA-N
Canonical SMILES CC1=CSC2=NN=CN2N1

Introduction

Structural and Chemical Identity

Molecular Architecture

6-Methyl-5H- triazolo[3,4-b][1, thiadiazine features a bicyclic framework comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazine moiety. The methyl group at the 6-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets. X-ray crystallographic studies of analogous triazolothiadiazines reveal a planar geometry with partial aromaticity in the triazole ring, while the thiadiazine ring adopts a boat conformation .

Nomenclature and Isomerism

The IUPAC name derives from the fusion pattern: the triazole ring (positions 3 and 4) is annulated to the thiadiazine ring (positions b and adjacent positions). The 5H designation indicates the hydrogen atom at position 5, which participates in tautomerism. Substituents at the 6-position, such as the methyl group, are critical for modulating solubility and bioactivity .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of 6-methyl-5H-triazolothiadiazine derivatives primarily follows Route b outlined in recent literature, involving the reaction of 4-amino-3-mercapto-1,2,4-triazoles (1) with α-halocarbonyl compounds. For example, ethyl chloroacetate (4) or phenacyl bromides (6) serve as bielectrophiles, facilitating cyclization under acidic or basic conditions .

Representative Protocol

  • Starting Materials: 4-Amino-3-mercapto-5-methyl-1,2,4-triazole (1a) and methyl-substituted phenacyl bromide (6a).

  • Reaction Conditions: Reflux in ethanol with triethylamine as a base .

  • Mechanism: Nucleophilic attack by the thiol group on the α-carbon of the carbonyl, followed by intramolecular cyclization to form the thiadiazine ring .

Equation:

1a+6aEtOH, TEA6-Methyl-5H-triazolothiadiazine+HBr\textbf{1a} + \textbf{6a} \xrightarrow{\text{EtOH, TEA}} \textbf{6-Methyl-5H-triazolothiadiazine} + \text{HBr}

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency. A 2023 study demonstrated that treating 3-acetyl-6-methylcoumarin with 4-amino-3-mercaptotriazoles under microwave conditions yielded 6-methyltriazolothiadiazines in 78–92% yield within 10 minutes .

Advantages:

  • Reduced reaction time (4–6 hours → 10 minutes).

  • Higher purity due to minimized side reactions .

Pharmacological Activities

Anticancer Activity

6-Methyltriazolothiadiazines exhibit potent cytotoxicity against cancer cell lines. For instance, derivative 6a (Table 1) showed an IC50_{50} of 0.39 μM against MCF-7 breast cancer cells, outperforming reference drugs like Erlotinib .

Table 1: Cytotoxicity of Selected 6-Methyltriazolothiadiazines

CompoundCell Line (IC50_{50}, μM)Target Inhibition (IC50_{50}, nM)
6aMCF-7: 0.39EGFR: 19.6, CDK-2: 87.9
4cMCF-7: 2.74EGFR: 45.2, CDK-2: 132.4

Mechanism: Tubulin polymerization inhibition and induction of apoptosis via caspase-3 activation .

Antimicrobial Activity

The methyl group enhances lipophilicity, improving membrane penetration. In a 2021 study, 6-methyl derivatives displayed MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to Ciprofloxacin .

Enzyme Inhibition

  • EGFR Inhibition: Compound 6a achieved 97.18% inhibition at 10 μM .

  • CDK-2 Inhibition: 94.11% inhibition observed, disrupting cell cycle progression .

Structure-Activity Relationship (SAR)

Role of the 6-Methyl Group

  • Electron-Donating Effect: Enhances binding to hydrophobic pockets in enzyme active sites .

  • Steric Effects: The methyl group at position 6 prevents undesired conformational changes, stabilizing ligand-receptor complexes .

Comparative Analysis

Removing the methyl group (e.g., 6-H analog) reduces anticancer activity by 3–5 fold, underscoring its critical role .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR: δ 4.41 (s, SCH2_2), 7.44–8.11 (m, ArH), 9.22 (s, pyrazolyl-CH) .

  • MS: m/z 436 (M+^+) for C24_{24}H16_{16}N6_6OS .

X-Ray Crystallography

Crystal structures confirm the boat conformation of the thiadiazine ring and planar triazole moiety, with bond lengths consistent with partial double-bond character .

Applications and Future Directions

Research Gaps

  • In Vivo Studies: Limited pharmacokinetic data in animal models.

  • Toxicity Profiles: Systematic safety evaluations needed.

Recommendations:

  • Develop prodrugs to enhance bioavailability.

  • Explore synergistic effects with existing chemotherapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator